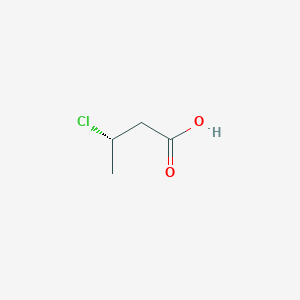
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is an organotin compound that features both stannyl and silyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with trimethylsilylpropyl ketone under specific conditions. The reaction typically requires the presence of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form organotin oxides.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The stannyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.
Major Products Formed:
Oxidation: Organotin oxides and silyl ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated organotin and silyl compounds.
Applications De Recherche Scientifique
1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties.
Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biological Studies: The compound is investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one involves its interaction with molecular targets through its stannyl and silyl groups. These interactions can lead to the formation of new chemical bonds, facilitating various chemical transformations. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
1-(Tributylstannyl)propan-2-one: Lacks the silyl group, making it less versatile in certain reactions.
3-(Trimethylsilyl)propan-2-one: Lacks the stannyl group, limiting its applications in organotin chemistry.
1-(Tributylstannyl)-3-(trimethylsilyl)butan-2-one: Similar structure but with an additional carbon atom, affecting its reactivity and applications.
Uniqueness: 1-(Tributylstannyl)-3-(trimethylsilyl)propan-2-one is unique due to the presence of both stannyl and silyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
32284-56-3 |
|---|---|
Formule moléculaire |
C18H40OSiSn |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
1-tributylstannyl-3-trimethylsilylpropan-2-one |
InChI |
InChI=1S/C6H13OSi.3C4H9.Sn/c1-6(7)5-8(2,3)4;3*1-3-4-2;/h1,5H2,2-4H3;3*1,3-4H2,2H3; |
Clé InChI |
MOMDBKKPUVMWIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(=O)C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


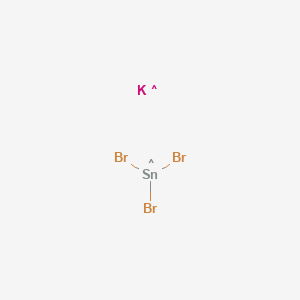
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)

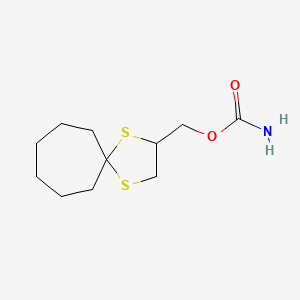
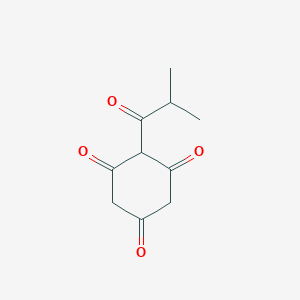
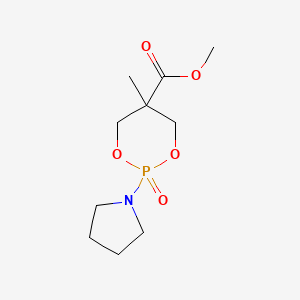
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
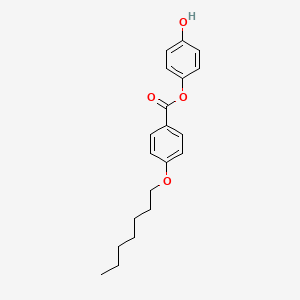
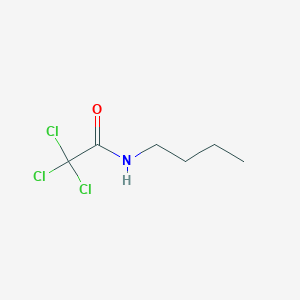
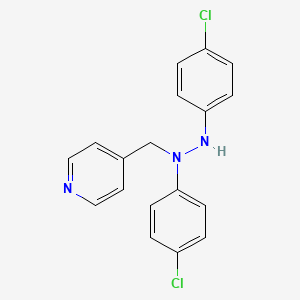
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
